IMPDH2 Inhibitory Potency of N-(5-Anilino-5-oxopentyl)benzamide vs. Benzamide Riboside
N-(5-Anilino-5-oxopentyl)benzamide demonstrates a moderate inhibitory potency against human IMPDH2, with reported Ki values of 240 nM and 430-440 nM under different assay conditions [1]. This places its activity in a distinct range compared to the more extensively studied IMPDH inhibitor, benzamide riboside (BR), which exhibits cytotoxicity in K562 leukemia cells with an IC50 of 2 μM [2]. While a direct head-to-head comparison is not available, the cross-study data indicates that N-(5-Anilino-5-oxopentyl)benzamide operates in a lower micromolar to high nanomolar potency range, whereas BR is active in the low micromolar range in a cellular context [1][2]. This difference in potency and assay context (enzymatic Ki vs. cellular IC50) is critical for experimental design, as the target compound may offer a different window for modulating IMPDH activity without the confounding effects of cellular metabolism seen with BR [2].
| Evidence Dimension | IMPDH2 Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 240 nM; Ki = 430-440 nM |
| Comparator Or Baseline | Benzamide Riboside (BR) IC50 = 2 μM (cellular cytotoxicity in K562 cells) |
| Quantified Difference | Target compound Ki ~0.24-0.44 μM vs. comparator IC50 = 2 μM |
| Conditions | Target: Enzymatic assay with IMPDH2. Comparator: Cellular cytotoxicity assay in K562 cells. |
Why This Matters
This distinction is critical for researchers selecting an IMPDH inhibitor, as the target compound provides a defined enzymatic potency that differs from the cellular activity profile of benzamide riboside.
- [1] BindingDB. BDBM50421763: Affinity Data for Inosine-5'-monophosphate dehydrogenase 2. Accessed April 22, 2026. View Source
- [2] Jayaram, H. N., et al. (1994). Cytotoxicity and characterization of an active metabolite of benzamide riboside, a novel inhibitor of IMP dehydrogenase. *Biochemical Pharmacology*, 48(6), 1245-1251. View Source
